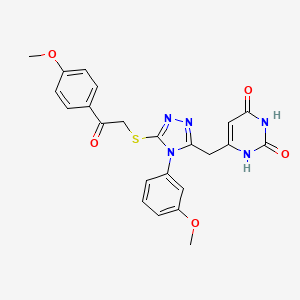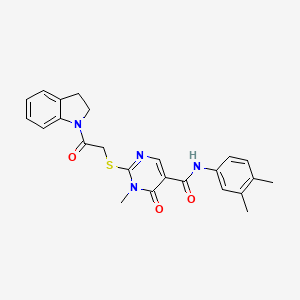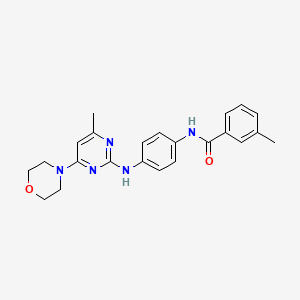![molecular formula C19H19N3O3S B11251406 N-(2,4-dimethoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B11251406.png)
N-(2,4-dimethoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMQSA , is a fascinating compound with diverse applications. Its chemical structure consists of a quinoxaline ring system linked to an acetamide group via a sulfur atom. The two methoxy groups on the phenyl ring enhance its lipophilicity and influence its biological properties.
Preparation Methods
Synthetic Routes::
Quinoxaline Synthesis: DMQSA can be synthesized by reacting 2,4-dimethoxyaniline with 3-methylquinoxaline-2-thiol in the presence of a suitable base (e.g., potassium carbonate) to form the desired product.
Acetamide Formation: The resulting quinoxaline-thiol intermediate is then acetylated using acetic anhydride or acetyl chloride to yield DMQSA.
Industrial Production:: While DMQSA is not produced on a large scale, its synthesis can be scaled up for research purposes or specialized applications. Industrial production typically involves batch processes with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
DMQSA undergoes several important reactions:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the quinoxaline ring or the sulfur atom can lead to various products.
Substitution: Nucleophilic substitution reactions occur at the sulfur atom, leading to diverse derivatives. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry::
- DMQSA serves as a versatile building block for designing novel organic molecules due to its unique structure.
- Researchers explore its reactivity in various synthetic transformations.
Anticancer Properties: DMQSA exhibits promising anticancer activity by inhibiting specific enzymes or pathways involved in tumor growth.
Antioxidant Effects: Its methoxy groups contribute to antioxidant properties, protecting cells from oxidative stress.
Neuroprotective Potential: Studies suggest DMQSA may protect neurons from damage and neurodegenerative diseases.
- DMQSA derivatives find applications in materials science, such as liquid crystals and organic semiconductors.
Mechanism of Action
The exact mechanism of DMQSA’s effects depends on its specific application. For instance:
- In cancer research, it may interfere with cell cycle progression or induce apoptosis.
- As an antioxidant, it scavenges free radicals and prevents oxidative damage.
Comparison with Similar Compounds
DMQSA’s uniqueness lies in its combination of quinoxaline and acetamide moieties. Similar compounds include quinoxaline derivatives and acetamides, but DMQSA’s specific arrangement sets it apart.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-12-19(22-15-7-5-4-6-14(15)20-12)26-11-18(23)21-16-9-8-13(24-2)10-17(16)25-3/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
TUURJXAMFBZVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11251330.png)
![6-chloro-4-(phenylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251337.png)
![3,5-Dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251344.png)



![N-(2,4-dimethylphenyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11251377.png)
![11-(furan-2-yl)-10-[(4-methylphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11251378.png)

![4-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-3-methylbenzoic acid](/img/structure/B11251383.png)
![N-(2,6-dimethylphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide](/img/structure/B11251389.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11251391.png)

